N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide
Description
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a cyclobutyl group, trifluoromethyl groups, and a sulfonamide moiety
Properties
IUPAC Name |
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-9-4-5-10(12(15)11(9)14)20(18,19)16(6-7-17)8-2-1-3-8/h4-5,8,17H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNKMVQBAAWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with 2-aminoethanol under basic conditions to form the sulfonamide intermediate.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly due to its sulfonamide group, which is a common pharmacophore in drug design.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions due to its unique structural features.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, leading to competitive inhibition.
Receptor Binding: The trifluoromethyl groups can enhance binding affinity to certain receptors due to their electron-withdrawing properties.
Pathways Involved: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-2,3,4-trifluorobenzenesulfonamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
N-cyclobutyl-2,3,4-trifluoro-N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxyethyl group, potentially altering its biological activity and chemical properties.
N-cyclobutyl-2,3,4-trifluoro-N-(2-aminoethyl)benzenesulfonamide: The aminoethyl group may introduce different reactivity and binding properties compared to the hydroxyethyl group.
Uniqueness
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its cyclobutyl, trifluoromethyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
